molecular formula C17H35NO B1596055 Formamide, N,N-dioctyl- CAS No. 6280-57-5

Formamide, N,N-dioctyl-

Cat. No. B1596055
CAS RN: 6280-57-5
M. Wt: 269.5 g/mol
InChI Key: NNLFVDJUSPWFRP-UHFFFAOYSA-N
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Description

Formamides are key chemical feedstock for the manufacture of valuable heterocycles, bioactive molecules, and pharmaceuticals . They are also widely used as solvents and softeners in industrial synthesis and processing .


Synthesis Analysis

Formamides can be made efficiently by the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts . An inorganic ligand-supported chromium (III) catalyst, (NH4)3[CrMo6O18(OH)6], shows excellent activity and selectivity . Various primary amines and secondary amines are successfully transformed into the corresponding formamides under mild conditions . Another method involves the direct synthesis of N-formamides by coupling two challenging reactions, namely reductive amination of carbonyl compounds, particularly biomass-derived aldehydes and ketones, and fixation of CO2 in the presence of H2 over a metal-organic framework supported ruthenium catalyst .


Molecular Structure Analysis

The molecular weight of formamide is 45.0406 . The IUPAC Standard InChI is InChI=1S/CH3NO/c2-1-3/h1H, (H2,2,3) .


Chemical Reactions Analysis

Formamides represent an abundant class of compounds in organic synthesis. They can be made efficiently by the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts . Formamides are also used as versatile intermediates for Leuckart and Vilsmeier–Haack reactions, and especially in the synthesis of formamidines and isocyanates .


Physical And Chemical Properties Analysis

The physical and chemical properties of formamide include a molecular weight of 45.0406 . The IUPAC Standard InChI is InChI=1S/CH3NO/c2-1-3/h1H, (H2,2,3) .

Scientific Research Applications

Synthesis of Heterocycles and Acyclic Systems

N,N-Dioctyl-Formamide: serves as a versatile synthon in the synthesis of heterocycles and acyclic systems. Its polar and aprotic nature, along with a high boiling point, makes it an excellent medium for reactions . It can act as an electrophile or nucleophile, providing a source of several key intermediates in synthetic organic chemistry.

Amination and Amidation Reactions

The compound is utilized in amination and amidation reactions, where it can deliver different functional groups. This includes the formation of amino and amidoalkyl groups, which are fundamental in the development of various organic compounds .

Solvent for Polymer Processing

N,N-Dioctyl-Formamide: is used as a solvent in the processing of polymers. Its ability to dissolve ionic compounds makes it suitable for applications in polymer science, particularly in the synthesis and modification of polyacrylonitrile .

Biotechnological Production Processes

In biotechnology, N,N-Dioctyl-Formamide is explored as an innovative nitrogen source. Metabolic engineering techniques utilize it to support growth and production processes, highlighting its potential in sustainable industrial practices .

Contamination Control in Cultivation Systems

The compound’s role as a nitrogen source can safeguard cultivation systems against contamination in non-sterile conditions. This property is particularly valuable in large-scale fermentation processes, where maintaining sterility can be challenging .

Potential Carbon Source for Bio-production

While N,N-Dioctyl-Formamide has a limited energy content, it’s considered as a potential carbon source that could be combined with formate or CO2 assimilation pathways in bio-production. Its enriched nitrogen content makes it more suitable as a co-substrate .

Safety and Hazards

Formamide is suspected of causing cancer and may damage fertility or the unborn child . It may also cause damage to organs (Blood) through prolonged or repeated exposure if swallowed .

Future Directions

Formamides are closely related with prebiotic chemistry and useful reagents in biochemistry and molecular biology, particularly in nucleic acids research . The future direction of formamide research could involve the development of more sustainable and high-value chemical products . The electrosynthesis of formamide from carbon monoxide and nitrite on a Ru-dispersed Cu nanocluster catalyst under ambient conditions is a promising avenue for future research .

properties

IUPAC Name

N,N-dioctylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO/c1-3-5-7-9-11-13-15-18(17-19)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLFVDJUSPWFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278080
Record name Formamide, N,N-dioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formamide, N,N-dioctyl-

CAS RN

6280-57-5
Record name Formamide,N-dioctyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formamide, N,N-dioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By essentially the procedure of Example 1, a tube was charged with 40 g of methyldioctylamine and 1.0 g of CuCl2. 2H2O. The reaction was run at 109°-120° C. for 25 min while oxygen (0.2 mole) was injected incrementally at 160-275 psi. GC/MS analysis showed a 72.0% conversion of methyldioctylamine and a 4.5% yield of dioctylformamide.
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
4.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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